N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a thiazole ring, and a nicotinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative
Thiazole Ring Formation: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Nicotinamide Introduction: The final step involves the nucleophilic substitution of the nicotinamide group onto the thiazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide: Lacks the tetrahydrothiophen-3-yl group, resulting in different chemical properties and reactivity.
6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Lacks the pyridin-3-yl and thiazol-2-yl groups, affecting its biological activity and applications.
Uniqueness
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-17(13-3-4-16(20-9-13)24-14-5-7-25-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHGCIZBODTQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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